molecular formula C15H15ClN2O2 B3174406 N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide CAS No. 953734-47-9

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide

Cat. No.: B3174406
CAS No.: 953734-47-9
M. Wt: 290.74 g/mol
InChI Key: IHNZFVUOHCOWGV-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is an acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide backbone, with a 3-amino-2-methylphenyl substituent on the nitrogen atom. The presence of the 4-chlorophenoxy group is a common motif in bioactive molecules, often enhancing lipophilicity and binding affinity to target proteins .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNZFVUOHCOWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 4-chlorophenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-chlorophenol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Amino alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and substitution, makes it valuable in synthetic organic chemistry.

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties: Studies have shown its potential efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Investigations into its mechanism of action suggest it may inhibit specific inflammatory pathways, providing insights for therapeutic applications in inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Cancer Research: Preliminary studies indicate that this compound may interfere with cancer cell proliferation by targeting specific enzymes involved in tumor growth.
  • Drug Development: Its unique structure allows for modifications that can enhance its pharmacological properties, making it a candidate for further drug development.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria, indicating potential as an antibiotic.
Anti-inflammatory MechanismShowed reduced production of pro-inflammatory cytokines in vitro, suggesting therapeutic applications in chronic inflammation.
Cancer Cell ProliferationInhibited growth of specific cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which “N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide” exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structure can be compared to the following analogs (Table 1):

Compound Name Key Substituents Biological Activity Melting Point/Physical Properties Reference ID
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide (Target) 3-Amino-2-methylphenyl, 4-chlorophenoxy Not explicitly reported Not available
2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b) Quinazolinyl, 4-chlorophenoxy HCV NS5B inhibition 262°C (powder)
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) 4-Methoxyphenyl, pyrrolidinyl-sulfonylquinazoline Anticancer (HCT-1, MCF-7 cell lines) Not available
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-1-(m-tolyl)-quinazolin-6-yl)acetamide (7f) 4-Chloro-3-methylphenoxy, m-tolyl-quinazolinyl HCV NS5B inhibition 269°C (yellow powder)
2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide 4-Chloro-2-methylphenoxy, 3-(trifluoromethyl)phenyl Not explicitly reported Not available
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) 3-Chloro-4-hydroxyphenyl Photodegradation product of paracetamol Not available

Key Observations :

  • Substituent Impact: The 4-chlorophenoxy group in the target compound is shared with analogs like 7b and 7f, which are potent HCV inhibitors . The amino and methyl groups on the phenyl ring may enhance solubility compared to purely chloro-substituted analogs (e.g., compound 4) .
  • Bioactivity Trends: Quinazolinyl-linked acetamides (e.g., 7b, 7f) show enzyme inhibition, while sulfonylquinazoline derivatives (e.g., 38) exhibit anticancer activity .

Pharmacological and Physicochemical Properties

  • Melting Points : High melting points (e.g., 262–269°C in ) are observed in analogs with rigid aromatic systems (quinazolinyl, phenyl), suggesting that the target compound may similarly exhibit high thermal stability due to its aromatic substituents .
  • Antimicrobial Activity : Compounds like 47–50 () with benzo[d]thiazole-sulfonyl groups show gram-positive antibacterial and antifungal activity, highlighting the role of electron-withdrawing groups in enhancing microbial target interactions .
  • Anticancer Potential: The 4-chlorophenoxy moiety in compound 3.1.3 () contributes to antitumor activity, suggesting that the target compound’s analogous structure may warrant evaluation in cancer cell lines .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClN2O2, characterized by an amino group, a chlorophenoxy group, and an acetamide moiety. Its unique structure allows for diverse interactions with biological targets, which may contribute to its therapeutic potential.

Property Details
Molecular FormulaC15H14ClN2O2
Molecular Weight288.73 g/mol
Functional GroupsAmino, Chlorophenoxy, Acetamide

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structural features often demonstrate enhanced efficacy against various pathogens.

  • Mechanism of Action : The compound is believed to interact with specific enzymes or receptors in microbial cells, potentially inhibiting their growth or leading to cell lysis. For instance, the presence of the chlorophenoxy group may enhance binding affinity to bacterial penicillin-binding proteins, thereby disrupting cell wall synthesis .
  • Case Study : A study exploring the antibacterial efficacy of similar acetamides found that modifications such as chlorination improved antimicrobial activity against Klebsiella pneumoniae, suggesting that this compound could exhibit comparable effects .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Its structure allows it to engage with molecular targets associated with cancer growth .
  • Research Findings : In vitro studies have demonstrated that similar compounds can exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and A549. This suggests a promising therapeutic window for further development .

Future Directions

Given the promising biological activities observed, further research is necessary to elucidate the full therapeutic potential of this compound. Key areas for future studies include:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
  • Analog Development : Synthesizing derivatives to enhance potency and selectivity against specific pathogens or cancer types.

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)acetamide, and how are reaction conditions optimized for yield?

  • Methodological Answer : The synthesis typically involves amide coupling using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C . Key steps include:
  • Step 1 : Reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene derivatives in the presence of 2,6-lutidine as a base.
  • Step 2 : Slow addition of TBTU to minimize side reactions.
  • Optimization Strategies :
  • Adjust molar ratios of reactants (e.g., 1:1.2 acid-to-amine ratio).
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) .
  • Purify via column chromatography or recrystallization.
    Table 1 : Example Reaction Conditions from Literature
StepReagents/ConditionsTemperatureMonitoring MethodYield Range
1TBTU, DCM, 2,6-lutidine0–5°CTLC60–75%
2Acid/amine coupling25–30°CNMR70–85%

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–7.4 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • X-ray Crystallography : Use SHELXL for refinement (e.g., bond angles, torsion angles) .
  • Elemental Analysis : Ensure ≤0.5% deviation from calculated C/H/N values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as antimicrobial MIC variations?

  • Methodological Answer : Discrepancies in MIC values (e.g., 4–16 µg/mL vs. 8–32 µg/mL) may arise from:
  • Strain-specific resistance : Test across standardized bacterial panels (e.g., CLSI guidelines).
  • Assay conditions : Use consistent media (e.g., Mueller-Hinton broth) and inoculum size (1–5 × 10⁵ CFU/mL) .
  • Compound purity : Verify via HPLC (≥95% purity) and control for degradation.
    Table 2 : Example MIC Data from Comparable Compounds
StudyCompound VariantMIC (µg/mL)Bacterial StrainAssay Type
AChlorophenoxy derivative4–16S. aureusBroth dilution
BMethyl-substituted analog8–32E. coliAgar diffusion

Q. What computational strategies predict binding affinity with target enzymes (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1ATP).
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes.
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on bioactivity .
  • Free Energy Calculations : Compute ΔG binding via MM-PBSA/GBSA methods.

Q. How do substituents (e.g., chloro, methyl) influence reactivity and bioactivity?

  • Methodological Answer :
  • Electronic Effects : Chloro groups enhance electrophilicity, increasing hydrogen-bonding with target proteins. Methyl groups may improve lipophilicity (logP) for membrane penetration .
  • Synthetic Reactivity : Chlorophenoxy acetamides undergo nucleophilic substitution at the chloro site, while methyl groups stabilize intermediates via steric effects .
  • Bioactivity Optimization : Compare analogs in SAR studies (e.g., replace chloro with fluoro to reduce toxicity).

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound’s conformation?

  • Methodological Answer : Discrepancies arise from:
  • Crystal Packing Forces : Solid-state vs. solution-phase conformations (e.g., intramolecular H-bonds in crystals ).
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO in NMR vs. vacuum in docking).
  • Validation : Overlay X-ray structures with DFT-optimized geometries (RMSD <0.5 Å acceptable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide
Reactant of Route 2
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N-(3-Amino-2-methylphenyl)-2-(4-chlorophenoxy)-acetamide

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